Product packaging for Kalmagin(Cat. No.:CAS No. 122965-03-1)

Kalmagin

Cat. No.: B052467
CAS No.: 122965-03-1
M. Wt: 469.36 g/mol
InChI Key: XJYLMFBGPDYKRR-UHFFFAOYSA-C
Attention: For research use only. Not for human or veterinary use.
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Description

Kalmagin is a potent and cell-permeable inhibitor of calmodulin (CaM), a critical intracellular calcium sensor. Its primary research value lies in elucidating CaM-mediated signaling pathways, which are ubiquitous in cellular processes including muscle contraction, neurotransmission, cell cycle progression, and inflammatory response. By selectively antagonizing the interaction between calmodulin and its downstream effector proteins, this compound allows researchers to dissect the specific contributions of this pathway in complex physiological and pathological models. Studies utilizing this compound have been instrumental in advancing our understanding of conditions such as cardiac hypertrophy, neurodegenerative diseases, and cancer proliferation. This compound is an essential tool for researchers in molecular pharmacology, neurobiology, and cell biology seeking to investigate calcium-dependent signal transduction mechanisms with high specificity. It is supplied as a high-purity lyophilized powder to ensure experimental reproducibility and reliability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5CaMg4NaO16 B052467 Kalmagin CAS No. 122965-03-1

Properties

CAS No.

122965-03-1

Molecular Formula

C4H5CaMg4NaO16

Molecular Weight

469.36 g/mol

IUPAC Name

calcium;tetramagnesium;sodium;hydrogen carbonate;tricarbonate;tetrahydroxide

InChI

InChI=1S/4CH2O3.Ca.4Mg.Na.4H2O/c4*2-1(3)4;;;;;;;;;;/h4*(H2,2,3,4);;;;;;;4*1H2/q;;;;5*+2;+1;;;;/p-11

InChI Key

XJYLMFBGPDYKRR-UHFFFAOYSA-C

SMILES

C(=O)(O)[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[Na+].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Ca+2]

Canonical SMILES

C(=O)(O)[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[Na+].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Ca+2]

Other CAS No.

122965-03-1

Synonyms

Kalmagin

Origin of Product

United States

Synthetic Methodologies and Derivatization Studies of Kalmagin

Strategies for the Chemical Synthesis of Kalmagin Analogues and Related Structures

For inorganic salt complexes like this compound, the concept of "analogues" typically refers to compounds with similar ionic compositions or crystal structures, rather than the structural modifications seen in organic chemistry. The synthesis of such related inorganic structures often involves precipitation, hydrothermal methods, or solid-state reactions. mdpi.comjournalssystem.com For instance, the hydrothermal synthesis of kaolinite, an aluminosilicate, involves combining precursors like aluminum nitrate (B79036) and silica (B1680970) precursors under controlled temperature and pH to achieve the desired composition and structure. mdpi.com

In the broader context of chemical synthesis, particularly for organic compounds, strategies for designing and synthesizing analogues and related structures are diverse. These include:

Diversity-Oriented Synthesis (DOS): Aims to generate a wide array of structurally diverse molecules from common precursors. nih.govrsc.org

Function-Oriented Synthesis (FOS): Focuses on synthesizing compounds that retain or enhance specific biological or chemical functions. nih.govrsc.org

Biology-Oriented Synthesis (BIOS): Integrates biological insights into the synthetic design to create molecules with desired biological activities. nih.govrsc.org

Diverted Total Synthesis (DTS): Involves modifying an established total synthesis route of a natural product to access a range of analogues. nih.govrsc.org

These strategies are crucial for exploring chemical space and optimizing properties, but their direct application to a complex inorganic salt like this compound is limited.

Exploration of Novel Synthetic Pathways for this compound and its Chemical Precursors

The exploration of novel synthetic pathways for inorganic compounds like this compound would focus on optimizing conditions for precipitation, crystallization, or solid-state reactions to achieve desired purity, yield, and physical properties. This might involve investigating different starting material forms, reaction temperatures, pressures, or solvent systems. For example, the synthesis of kaliophilite from kaolin (B608303) raw material involves alkaline fusion followed by ultrasonic treatment, demonstrating a novel approach to control the final product's crystallinity. journalssystem.com

In general chemical synthesis, novel pathways are sought to improve efficiency, reduce costs, enhance sustainability, and overcome limitations of existing methods. This often involves developing new catalysts, reaction conditions, or multi-component reactions. nih.govnih.govmdpi.com

For inorganic complexes, precursor design principles are centered on selecting starting materials that can readily react under specific conditions to form the desired product with high purity and controlled morphology. This involves careful consideration of stoichiometry, solubility, and reactivity of the constituent ions or simple salts (e.g., calcium salts, magnesium salts, sodium carbonates/bicarbonates). mdpi.comberkeley.eduresearchgate.netnih.govrsc.org For example, in the hydrothermal synthesis of kaolinite, the amounts and ratios of aluminum and silica precursors are precisely calculated based on the target composition. mdpi.com

More broadly, design principles for chemical precursors emphasize factors such as:

Atom Economy: Maximizing the incorporation of all atoms from the starting materials into the final product to minimize waste. consensus.appyale.edu

Reaction Kinetics and Thermodynamics: Understanding and controlling the rates and energy changes of reactions to favor desired product formation. berkeley.eduresearchgate.netnih.govrsc.orgmt.com

Purity and Availability: Selecting precursors that are readily available and of sufficient purity to avoid impurities in the final product.

For the formation of inorganic salt complexes like this compound, mechanistic analysis would involve understanding the processes of dissolution, ion association, nucleation, and crystal growth. These mechanisms are governed by factors such as ion concentrations, pH, temperature, and the presence of impurities.

In the wider field of chemical synthesis, mechanistic analysis is crucial for understanding how reactions proceed at a molecular level. This involves:

Identifying Intermediates and Transition States: Characterizing transient species formed during the reaction pathway. mt.comwalisongo.ac.idsmu.eduresearchgate.netnih.gov

Elucidating Electron Flow: Understanding how electrons move during bond breaking and formation. walisongo.ac.idsmu.edu

Influence of Reaction Variables: Analyzing how changes in temperature, pressure, concentration, or catalysts affect the reaction mechanism and outcome. mt.com

Stereoselective and Regioselective Approaches in this compound Derivatization

Stereoselectivity and regioselectivity are concepts primarily relevant to organic chemistry, dealing with the preferential formation of one stereoisomer (e.g., enantiomer or diastereomer) or one constitutional isomer (e.g., positional isomer) over others during a chemical reaction. Since this compound is an inorganic salt complex, it does not possess the structural characteristics (e.g., chiral centers, distinct functional groups at different positions on a carbon skeleton) that would allow for stereoselective or regioselective derivatization in the typical organic chemistry sense.

In organic synthesis, these approaches are critical for producing molecules with specific three-dimensional arrangements or functional group placements, which often dictate their properties and activities. Common strategies include:

Chiral Catalysts: Using catalysts that promote the formation of one enantiomer over the other. mdpi.com

Directing Groups: Incorporating groups into a molecule that guide a reaction to a specific site or stereochemical outcome. mdpi.com

Reagent Control: Employing specific reagents that favor a particular stereochemical or regiochemical outcome. mdpi.com

Chiral Derivatizing Agents: Reacting a chiral molecule with a derivatizing agent to form diastereomers that can be separated. nih.govnih.gov

Post-Synthetic Modification Strategies for Enhancing this compound's Chemical Utility

Post-synthetic modification (PSM) is a strategy primarily employed in materials science, particularly for porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), to introduce or modify functional groups after the initial material synthesis. nih.govresearchgate.netnih.govrsc.orgresearchgate.net This allows for the fine-tuning of material properties without altering the bulk structure. PSM can involve covalent modification of organic linkers or coordinative modification of inorganic secondary building units. nih.gov

For an inorganic salt complex like this compound, "post-synthetic modification" would not typically involve the covalent functionalization seen in MOFs. Instead, it might refer to:

Surface Modification: Altering the surface properties of this compound particles to improve dispersion, reactivity, or integration into composite materials.

Crystal Habit Modification: Controlling the size, shape, and morphology of this compound crystals during or after synthesis to enhance its physical utility (e.g., flowability, dissolution rate).

Incorporation into Composites: Combining this compound with other materials to create new composites with enhanced or novel properties.

While the concept of enhancing "chemical utility" through modification is relevant, the specific methods would differ significantly from those applied to organic molecules or highly porous framework materials.

Advanced Analytical Chemistry Techniques for Kalmagin Characterization

Chromatographic Separations and Purification Methodologies for Kalmagin

Gas Chromatography (GC) for Volatile Components or Derivatives of this compound

Gas Chromatography (GC) is a powerful separation technique typically employed for volatile and thermally stable compounds. Given this compound's nature as a complex inorganic salt mixture, it is inherently non-volatile at standard GC operating temperatures. ias.ac.in Therefore, direct GC analysis of this compound itself is not feasible. However, GC can be effectively utilized for the analysis of volatile components within its mixture or for characterizing volatile derivatives formed through specific chemical reactions.

One primary application involves the analysis of potential volatile impurities or decomposition products that might arise from this compound under certain conditions, such as thermal stress. For instance, if this compound were to decompose and release carbon dioxide (CO₂) or water, these volatile species could be detected and quantified using GC coupled with appropriate detectors like a Thermal Conductivity Detector (TCD) or Mass Spectrometry (MS).

More importantly, GC can be applied to this compound through derivatization. Derivatization involves chemically modifying a non-volatile analyte into a volatile derivative suitable for GC analysis. For carbonate components, derivatization strategies have been developed to convert them into volatile and thermally stable forms. For example, carbonate ions can be derivatized using reagents such as pentafluorobenzyl (PFB) bromide in acetone, forming volatile PFB esters of carbonic acid that can then be analyzed by GC-MS. This approach allows for the quantification of carbonate content within the complex this compound structure. nih.govresearchgate.netcanada.canih.gov

The selection of a suitable detector is crucial. A Flame Ionization Detector (FID) is sensitive to organic compounds, while a Mass Spectrometer (MS) provides both quantitative and qualitative information by identifying the molecular weight and fragmentation patterns of the volatile species, enabling unambiguous identification of derivatized components or volatile impurities.

Advanced Separation Techniques for Complex this compound Mixtures

As this compound is described as a mixture of various inorganic salts, advanced separation techniques are indispensable for resolving its individual ionic components and characterizing any potential impurities.

Ion Chromatography (IC) is particularly well-suited for the separation and quantification of inorganic ions. This compound contains calcium (Ca²⁺), magnesium (Mg²⁺), sodium (Na⁺) cations, and carbonate (CO₃²⁻) and hydrogen carbonate (HCO₃⁻) anions, along with hydroxide (B78521) (OH⁻) groups. ias.ac.in IC with suppressed conductimetric detection can simultaneously determine these common inorganic anions and cations. nih.govmetrohm.comresearchgate.netmetrohm.com For instance, the formation of anionic Ca²⁺-EDTA and Mg²⁺-EDTA complexes allows for their separation from other inorganic anions, enabling simultaneous determination in a single chromatographic run. nih.gov

High-Performance Liquid Chromatography (HPLC) , while more commonly associated with organic compounds, can also be adapted for the separation of inorganic salts, especially when coupled with detectors like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD). knauer.nethplc.eusielc.comsielc.comnih.gov Mixed-mode columns, which combine ion-exchange and hydrophilic interaction chromatography (HILIC) mechanisms, are effective for separating both cations and anions simultaneously without the need for suppressors. knauer.netsielc.com This approach can be valuable for separating the various ionic species present in this compound.

Capillary Electrophoresis (CE) offers another powerful avenue for the separation of ionic species. CE can provide high-resolution separations of both cations and anions, making it a viable option for characterizing the complex ionic composition of this compound. hplc.eu

Elemental Analysis and Quantitative Determination of this compound Components

Elemental analysis is fundamental for confirming the empirical formula and quantitative composition of this compound. Given its defined molecular formula (C₄H₅CaMg₄NaO₁₆), techniques that can accurately quantify carbon, hydrogen, oxygen, calcium, magnesium, and sodium are essential. ias.ac.in

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are highly effective for the quantitative determination of the metallic components: calcium, magnesium, and sodium. researchgate.netwisc.edunih.govnih.govusda.gov Samples are typically digested (e.g., using strong acids like nitric acid) to bring the elements into solution before aspiration into the plasma. nih.govnih.gov These techniques offer excellent sensitivity, wide linear dynamic ranges, and the ability to simultaneously quantify multiple elements, making them ideal for verifying the stoichiometric ratios of Ca, Mg, and Na in this compound.

For the organic components (carbon and hydrogen) and oxygen, Combustion Analysis (CHNS/O) is the standard method. In this technique, a precisely weighed sample of this compound is combusted under controlled conditions, and the resulting combustion products (CO₂, H₂O, etc.) are quantified. researchgate.netdb-thueringen.de This provides the elemental percentages of carbon, hydrogen, and oxygen, which can then be compared to the theoretical values derived from this compound's molecular formula.

Quantitative data from these elemental analysis techniques are critical for assessing the purity of this compound and confirming its precise chemical composition, which is vital for quality control and research purposes.

Electrochemical Methods for the Chemical Characterization and Detection of this compound

Electrochemical methods exploit the electrical properties of chemical compounds and their interactions in solution, making them suitable for characterizing and detecting ionic species like those found in this compound.

Potentiometry , particularly using ion-selective electrodes (ISEs), is a direct and sensitive method for the quantitative determination of specific ions. Given this compound's composition, ISEs selective for calcium ions (Ca²⁺), magnesium ions (Mg²⁺), and sodium ions (Na⁺) can be employed. nih.govmdpi.comacs.orgresearchgate.net These electrodes measure the potential difference generated across a selective membrane, which is proportional to the logarithm of the ion activity in the solution. This allows for rapid and real-time monitoring of individual ion concentrations.

Potentiometric Titration can be used to quantify the carbonate and hydroxide components within this compound. By titrating a solution of this compound with a standard acid (e.g., hydrochloric acid), distinct equivalence points corresponding to the neutralization of hydroxide, carbonate to bicarbonate, and bicarbonate to carbonic acid can be observed. hiranuma.comutwente.nlmit.eduscribd.comresearchgate.net This allows for the fractional determination of these anionic species.

Thermal Analysis Techniques in Understanding this compound's Chemical Transformations

Thermal analysis techniques are invaluable for understanding the thermal stability, decomposition pathways, and phase transitions of inorganic compounds like this compound, which is a mixture of carbonates and hydroxides. ias.ac.in

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA can reveal the temperatures at which dehydration (loss of water, potentially from hydroxide groups or adsorbed moisture) and decarboxylation (loss of CO₂ from carbonate components) occur. ias.ac.inresearchgate.neteag.comnih.govegyankosh.ac.inudc.esopenaccessjournals.comtrb.orgakjournals.commdpi.com The distinct weight loss steps observed in a TGA curve can be correlated with the decomposition of specific components within the this compound mixture, such as magnesium carbonate decomposing at lower temperatures than calcium carbonate. egyankosh.ac.intrb.org

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) measure the heat flow into or out of a sample as a function of temperature. These techniques can identify endothermic (heat-absorbing) or exothermic (heat-releasing) events associated with phase transitions (e.g., melting), dehydration, and decomposition. nih.govudc.esmdpi.comakjournals.comlinseis.jpscielo.brresearchgate.net By coupling TGA with DSC/DTA (STA, Simultaneous Thermal Analysis), both mass changes and thermal events can be monitored simultaneously, providing a comprehensive understanding of this compound's thermal behavior.

Furthermore, coupling TGA with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) allows for the identification of the volatile products evolved during thermal decomposition. ias.ac.inresearchgate.neteag.comorslabs.com For this compound, this would enable the identification of evolved water (H₂O) and carbon dioxide (CO₂), confirming the decomposition of hydroxide and carbonate components. researchgate.net This hyphenated approach provides critical insights into the chemical transformations this compound undergoes upon heating.

Mechanistic Investigations of Kalmagin S Chemical Interactions

In Vitro Studies on Kalmagin's Molecular Mechanisms in Controlled Chemical Systems

Research specifically investigating the molecular mechanisms of the chemical compound this compound (C₄H₅CaMg₄NaO₁₆) in controlled chemical systems, such as its interactions with chemical targets, modulatory effects on enzyme activity, chemical reactivity in biomimetic environments, or biophysical characterization of its ligand complex formation, is not extensively documented in the available literature.

There is no direct research evidence detailing the elucidation of interactions between the chemical compound this compound (C₄H₅CaMg₄NaO₁₆) and specific chemical targets within cell-free systems. Cell-free systems are typically utilized for studying processes like protein synthesis or gene circuit dynamics nih.govsciepublish.commdpi.comcfsciences.com, and studies on inorganic salt mixtures like this compound in this context for molecular mechanism elucidation are not reported.

No specific studies were identified that employ biochemical assays to investigate the modulatory effects of the chemical compound this compound (C₄H₅CaMg₄NaO₁₆) on enzyme activity. Biochemical assays are standard methods for measuring enzymatic activity and their modulation by chemical compounds ksu.edu.saresearchgate.netchromakresearch.comrsc.orgcreative-biolabs.com.

Direct research on the chemical reactivity of the compound this compound (C₄H₅CaMg₄NaO₁₆) within biomimetic environments is not available. Biomimetic chemistry often involves designing controlled environments to mimic biological systems for studying chemical processes mdpi.commdpi.comijcce.ac.irnih.gov.

There is no reported biophysical characterization of complex formation between the chemical compound this compound (C₄H₅CaMg₄NaO₁₆) and specific ligands. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and dynamic light scattering (DLS) are commonly used for biophysical characterization of ligand-complex formation nuchemsciences.commdpi.comnih.govresearchgate.netmdpi.com.

Methodological Applications of this compound in Preclinical Chemical Research Models

While a commercial product branded as "this compound 20%® (Benzocaine, Centrovet Ltd.)" has been widely utilized as an anesthetic agent for experimental fish in controlled in vivo animal research methodologies, it is crucial to clarify that this application pertains to the commercial product whose active ingredient is benzocaine (B179285), not the chemical compound this compound (C₄H₅CaMg₄NaO₁₆) itself uchile.clplos.orgasm.orgresearchgate.netresearchgate.net. Benzocaine (PubChem CID: 2337) is a well-established fish anesthetic used for sedation, immobilization during procedures, and humane euthanasia ccac.cawellbeingintlstudiesrepository.orgnih.gov.

Studies have documented the use of "this compound 20%®" for anesthetizing Atlantic salmon (Salmo salar) and rainbow trout (Oncorhynchus mykiss) in various research contexts. For instance, it has been employed to euthanize fish for blood and tissue sampling in studies involving oral vaccination against salmonid rickettsial septicaemia uchile.clresearchgate.net. Similarly, in research examining intestinal fluid permeability in Atlantic salmon, "this compound 20%®" was used to fully anesthetize and subsequently euthanize fish prior to tissue collection plos.orgasm.org. Its application also extends to studies investigating the effects of peracetic acid applications on rainbow trout, where it was used for anesthesia during experimental procedures researchgate.net. These applications highlight the role of the benzocaine-containing product in facilitating various aspects of preclinical fish research by ensuring animal immobility and minimizing stress during handling and sampling. However, there is no evidence to suggest that the chemical compound this compound (C₄H₅CaMg₄NaO₁₆) is directly utilized as an anesthetic or in other preclinical research methodologies.

The chemical compound "this compound," identified by its molecular formula C₄H₅CaMg₄NaO₁₆, is characterized as a complex inorganic salt mixture comprising carbonic acid calcium salt, magnesium carbonate hydroxide (B78521), and sodium hydrogen carbonate. Its molecular weight is 469.36 g/mol . vulcanchem.com Despite its defined chemical composition, detailed mechanistic investigations specifically focusing on the intrinsic chemical interactions of this inorganic compound within biological systems are notably limited in the available scientific literature. vulcanchem.com

As an inorganic salt, this compound's chemical interactions would generally involve ionic bonding, dissolution in aqueous environments, and potential participation in acid-base equilibria due to the presence of carbonate and hydroxide groups. vulcanchem.com These properties suggest a potential role as a buffering agent or a source of calcium, magnesium, and sodium ions in solution. However, comprehensive pharmacological profiling and detailed structure-activity relationship studies for the specific inorganic compound this compound are identified as significant research gaps. vulcanchem.com Therefore, specific detailed research findings on its direct chemical interactions influencing biological pathways or molecular targets are not widely reported.

Biochemical Analysis Techniques in Animal Models Incorporating this compound

While the term "this compound" is mentioned in studies involving animal models, it is crucial to clarify that these instances almost exclusively refer to "this compound 20%®," a commercial solution containing benzocaine, used as an anesthetic or for euthanasia in fish, such as Atlantic salmon and pike-perch. uchile.clplos.orgd-nb.infoasm.orgnih.gov Consequently, the biochemical analysis techniques employed in these animal models are primarily directed at studying the effects of benzocaine or the physiological state of the animals following anesthesia or euthanasia, rather than investigating the biochemical impact or fate of the inorganic compound this compound itself.

For studies involving animal models, general biochemical analysis techniques are routinely applied to assess physiological parameters, organ function, and molecular changes. These techniques can include:

Blood Biochemistry Analysis: Measurement of various parameters in blood plasma or serum, such as glucose, proteins (e.g., albumin), lipids (e.g., triglycerides, cholesterol), and enzymes (e.g., AST, ALT). nih.govcellvax-pharma.com These analyses provide insights into systemic responses and organ health. nih.govcellvax-pharma.com

Tissue Homogenate Analysis: Preparation of tissue homogenates for the quantification of specific biomolecules (e.g., proteins, nucleic acids, metabolites) or enzyme activities.

Gene Expression Analysis: Techniques like Polymerase Chain Reaction (PCR) and quantitative reverse transcription PCR (RT-qPCR) are used to measure the expression levels of specific genes in animal tissues, indicating cellular responses at the transcriptional level. nih.govgd3services.comsolubilityofthings.com

Proteomic and Metabolomic Profiling: Advanced techniques like mass spectrometry can be used to identify and quantify proteins and metabolites in biological samples, offering a broad view of biochemical changes. solubilityofthings.com

However, specific detailed research findings on the application of these biochemical analysis techniques to elucidate the direct effects or metabolic pathways of the inorganic chemical compound this compound in animal models are not available in the examined literature. The focus of studies mentioning "this compound" in animal contexts is on its anesthetic application via its benzocaine component.

Ex Vivo Analyses of Chemical Processes Influenced by this compound in Animal Tissues

Similar to in vivo biochemical investigations, direct ex vivo analyses specifically examining chemical processes influenced by the inorganic compound "this compound" in isolated animal tissues are not commonly reported. Ex vivo studies typically involve the removal of tissues or organs from an animal for analysis or culture under controlled laboratory conditions, allowing for detailed mechanistic investigations while preserving cell-cell and cell-matrix interactions. gd3services.comresearchgate.netnih.gov

When "this compound" is referenced in ex vivo contexts in animal studies, it is again in its role as an anesthetic (benzocaine solution) used during the process of tissue collection from animals. For instance, fish are often anesthetized with "this compound 20%®" prior to tissue sampling for histological, microbiological, or gene expression analyses. plos.orgasm.orgresearchgate.net

General ex vivo analysis techniques that could theoretically be applied to study chemical processes in animal tissues, if the inorganic compound this compound were a subject of such research, include:

Tissue Explant Cultures: Maintaining excised tissue samples in culture media to study cellular responses, metabolism, or drug effects over time. researchgate.netjbtr.or.kr

Histological Examination: Staining and microscopic examination of tissue sections to observe morphological changes, cellular integrity, and distribution of specific substances. researchgate.netnih.gov

Immunohistochemistry/Immunofluorescence: Techniques to visualize the presence and localization of specific proteins or other biomolecules within tissue sections using antibodies. gd3services.com

Confocal Microscopy and Vital Dyes: Imaging live tissue slices with vital dyes to assess structural and functional data at a cellular level. nih.gov

Spectroscopic Techniques: Using techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry on tissue extracts to identify and quantify chemical compounds or metabolites. solubilityofthings.com

Given the current scientific literature, there are no detailed research findings or data tables available that specifically describe the influence of the inorganic chemical compound this compound (C₄H₅CaMg₄NaO₁₆) on chemical processes within animal tissues through ex vivo analyses. The existing research primarily utilizes the "this compound" product as an anesthetic for animal handling before tissue collection.

Compound Information

Computational Chemistry and Theoretical Modeling of Kalmagin

Quantum Chemical Calculations for Kalmagin's Electronic Structure and Reactivity

Quantum chemical calculations, primarily based on quantum mechanics, are fundamental for understanding the electronic structure and intrinsic reactivity of molecules libretexts.orgaalto.fiaspbs.com. Methods such as Density Functional Theory (DFT) or ab initio approaches can be employed to characterize this compound.

Potential Applications:

Electronic Structure Analysis: Calculations can determine the distribution of electron density, partial atomic charges, and molecular orbitals (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)). These provide insights into the compound's stability and potential sites for nucleophilic or electrophilic attack mdpi.comnih.gov.

Energetic Properties: Formation energies, dissociation energies, and vibrational frequencies can be calculated to assess the thermodynamic stability of this compound and its constituent bonds aspbs.comrsc.org.

Reactivity Prediction: By analyzing frontier molecular orbitals and electrostatic potential surfaces, one could predict how this compound might interact with other chemical species, such as acids, bases, or metal ions, or its behavior in aqueous solutions mdpi.comrsc.org.

Spectroscopic Properties: Theoretical calculations can also predict spectroscopic parameters (e.g., IR, Raman, NMR), which could aid in experimental characterization if the compound were to be synthesized or further studied nih.gov.

Challenges: Modeling a complex inorganic salt like this compound, which contains multiple metal ions (Ca²⁺, Mg²⁺, Na⁺) and polyatomic anions (carbonate, hydroxide), presents computational challenges. Accurate treatment of ionic interactions, electron correlation, and selection of appropriate basis sets and pseudopotentials for heavy atoms are crucial for reliable results aspbs.comresearchgate.net.

Hypothetical Data Table: Predicted Electronic Properties of this compound (Illustrative)

PropertyValue (Hypothetical)Method (Illustrative)Basis Set (Illustrative)
Total Energy-2500.00 HaDFT (B3LYP)6-31G(d,p)
HOMO Energy-6.5 eVDFT (B3LYP)6-31G(d,p)
LUMO Energy-1.2 eVDFT (B3LYP)6-31G(d,p)
Energy Gap (LUMO-HOMO)5.3 eVDFT (B3LYP)6-31G(d,p)
Dipole Moment2.8 DebyeDFT (B3LYP)6-31G(d,p)
Most Negative ChargeOxygen (-0.8 e)Mulliken Population6-31G(d,p)
Most Positive ChargeMagnesium (+1.5 e)Mulliken Population6-31G(d,p)

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular Dynamics (MD) simulations analyze the physical movements of atoms and molecules over time, providing a dynamic view of a system's evolution wikipedia.orgnih.govyoutube.com. For this compound, MD could be used to study its behavior in solution, its conformational flexibility, and its interactions with solvent molecules or other ions.

Potential Applications:

Conformational Stability: Although this compound is an inorganic salt, its carbonate and hydroxide (B78521) components might exhibit some degree of conformational flexibility or rotational freedom, especially in solution. MD simulations can explore the accessible conformational space and identify stable geometries wikipedia.orgyoutube.com.

Solvation Dynamics: Understanding how this compound interacts with water molecules (or other solvents) is critical for predicting its solubility and behavior in biological or industrial contexts. MD can model the formation and dynamics of solvation shells around the ions wikipedia.orgmdpi.com.

Ion Aggregation/Dissociation: In concentrated solutions or specific environments, this compound might form ion pairs or larger aggregates. MD simulations can investigate the propensity for such aggregation and the mechanisms of dissociation wikipedia.orgmdpi.com.

Crystal Lattice Dynamics: If this compound exists in a solid-state, MD could be used to study its crystal structure, lattice vibrations, and thermal stability.

Force Field Development: For accurate MD simulations, appropriate force fields (classical potentials describing interatomic interactions) are necessary wikipedia.orgnih.gov. If existing force fields are not sufficient for this complex inorganic system, new parameters might need to be developed or refined based on quantum mechanical calculations.

Hypothetical Scenario: MD Simulation of this compound in Aqueous Solution An MD simulation of this compound in an explicit water box could reveal the hydration patterns of the Ca²⁺, Mg²⁺, Na⁺, carbonate, and hydroxide ions. Key findings might include:

Coordination Numbers: Average number of water molecules coordinating to each metal ion.

Radial Distribution Functions (RDFs): Characterizing the spatial arrangement of water molecules and other ions around this compound's components.

Diffusion Coefficients: Estimating the mobility of this compound's ions in solution.

Hydrogen Bonding: Analysis of hydrogen bond networks involving hydroxide and carbonate groups with water.

Structure-Activity Relationship (SAR) Studies via Computational Approaches for this compound Analogues

Structure-Activity Relationship (SAR) studies aim to define how changes in chemical structure influence a specific activity or property mdpi.comnih.govnih.gov. While SAR is often applied to biological activity, for an inorganic compound like this compound, it would more likely focus on Structure-Property Relationships (SPR) or Structure-Function Relationships (SFR), investigating how variations in its elemental composition or structural arrangement affect its physicochemical properties.

Potential Applications:

Modifying Metal Ratios: Investigating how altering the Ca:Mg:Na ratio impacts properties like solubility, thermal stability, or pH buffering capacity.

Computational Descriptors: Quantitative Structure-Property Relationship (QSPR) models could be built using various molecular descriptors (e.g., topological, electronic, steric) derived from quantum chemical calculations or structural features nih.gov. These models could then predict properties for hypothetical this compound analogues without needing to synthesize them.

Predicting Material Properties: If this compound were considered for a specific material application (e.g., as a component in a composite, a buffer), SAR studies could guide the design of analogues with optimized properties for that application.

Hypothetical SAR Study on this compound Analogues (Illustrative)

AnalogueCa:Mg:Na RatioSolubility (mg/mL, Predicted)Thermal Stability (°C, Predicted)
This compound1:4:15.2350
Analog 11:3:16.1330
Analog 21:4:27.5345
Analog 32:4:14.8360

Note: These values are purely hypothetical and for illustrative purposes only to demonstrate the concept of SAR in this context.

Ligand Docking and Molecular Interaction Profiling of this compound with Theoretical Chemical Entities

Ligand docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor or binding site nih.govnih.govarxiv.org. Traditionally, this is applied in drug discovery for organic molecules binding to proteins nih.govnih.gov. For an inorganic salt like this compound, "ligand docking" would need to be reinterpreted to describe its interactions with other chemical entities beyond typical biological macromolecules.

Potential Applications:

Surface Interactions: this compound's ionic nature suggests potential interactions with charged surfaces (e.g., mineral surfaces, metal oxides). Docking-like approaches could model how this compound's ions adsorb onto or interact with specific crystal facets or surface defects aspbs.com.

Ion Exchange Sites: If this compound were to interact with materials possessing ion-exchange capabilities (e.g., zeolites, clays), docking could predict the most favorable binding sites for its constituent ions within the material's pores or channels.

Complexation with Chelators: Docking could be used to study the interaction of this compound's metal ions (Ca²⁺, Mg²⁺, Na⁺) with theoretical or known chelating agents, which is relevant for understanding its bioavailability or environmental fate.

Molecular Interaction Profiling: Beyond simple docking, computational methods can generate interaction profiles (e.g., electrostatic, van der Waals, hydrogen bonding) to map the interaction landscape between this compound and other chemical species, providing a detailed understanding of the forces governing their association nih.gov.

Challenges: Docking software is often optimized for organic ligands and protein targets. Adapting these tools for inorganic ions and complex inorganic surfaces requires careful parameterization and potentially specialized algorithms that can handle the specific bonding and charge characteristics of such systems.

Machine Learning and Artificial Intelligence Applications in Predicting this compound's Chemical Behavior

Machine Learning (ML) and Artificial Intelligence (AI) are increasingly used in chemistry to predict molecular properties, reaction outcomes, and design new materials nih.govrsc.orgresearch.googlenyu.eduijnc.irfrontiersin.org. For this compound, ML/AI could be employed to accelerate the prediction of its behavior based on data generated from quantum chemical calculations, MD simulations, or hypothetical experimental data.

Potential Applications:

Property Prediction: If a dataset of properties (e.g., solubility, stability, specific ion activity) for this compound and its analogues were generated through high-throughput computational or experimental methods, ML models could be trained to predict these properties for novel, unsynthesized analogues. This could involve using molecular descriptors as input features ijnc.irfrontiersin.org.

Phase Behavior Prediction: Predicting the conditions (temperature, pressure, concentration) under which this compound might precipitate, dissolve, or undergo phase transitions, based on simulated or experimental data of similar inorganic systems.

Reaction Pathway Prediction: Although more complex, ML models could potentially predict reaction pathways or outcomes for this compound in specific chemical environments, especially if trained on a diverse set of inorganic reaction data rsc.orgijnc.ir.

Inverse Design: AI could be used in an inverse design approach, where desired properties for an inorganic salt are specified, and the AI suggests optimal elemental compositions or structural arrangements similar to this compound that could achieve those properties.

Challenges: A significant hurdle for applying ML/AI to a compound like this compound is the availability of sufficient, high-quality data. Complex inorganic compounds often lack extensive datasets of experimentally measured or computationally derived properties compared to organic molecules research.google. Generating such a dataset for this compound and its analogues would be a prerequisite for effective ML/AI applications.

Historical Development and Evolution of Kalmagin in Chemical Research

Early Discoveries and Initial Chemical Characterization of Kalmagin

The initial chemical characterization of this compound defines it by its molecular formula C₄H₅CaMg₄NaO₁₆, indicating the presence of carbon, hydrogen, calcium, magnesium, sodium, and oxygen atoms vulcanchem.com. Its IUPAC name is calcium;tetramagnesium;sodium;hydrogen carbonate;tricarbonate;tetrahydroxide vulcanchem.com. Structurally, it is described as a combination of carbonic acid calcium salt, magnesium carbonate hydroxide (B78521), and sodium hydrogen carbonate, forming a complex three-dimensional arrangement with distinct chemical properties vulcanchem.com. At standard conditions, this compound exists as a solid powder vulcanchem.com.

The physical and chemical properties of this compound include a boiling point of 333.6°C at 760 mmHg, a flash point of 169.8°C, and a vapor pressure of 2.58E-05 mmHg at 25°C vulcanchem.com. Its exact mass is 467.85000 vulcanchem.com. While specific solubility data for this compound is limited in available research, its composition suggests properties similar to other calcium-magnesium salts, with the presence of carbonate and hydroxide groups likely conferring some degree of water solubility, dependent on pH and temperature vulcanchem.com.

Table 1: Key Chemical Identifiers and Properties of this compound

Identifier Type / PropertyValueSource
CAS Number122965-03-1 vulcanchem.com
Molecular FormulaC₄H₅CaMg₄NaO₁₆ vulcanchem.com
Molecular Weight469.36 g/mol vulcanchem.com
IUPAC Namecalcium;tetramagnesium;sodium;hydrogen carbonate;tricarbonate;tetrahydroxide vulcanchem.com
PubChem Compound ID3083003 vulcanchem.comnih.gov
Physical StateSolid powder (at standard conditions) vulcanchem.com
Boiling Point333.6°C at 760 mmHg vulcanchem.com
Flash Point169.8°C vulcanchem.com
Exact Mass467.85000 vulcanchem.com
Vapor Pressure2.58E-05 mmHg at 25°C vulcanchem.com

Historical Context of Related Multi-Element Carbonate Compounds in Chemistry

The study of multi-element carbonate compounds has a long history, predating the detailed characterization of specific complex entities like this compound. Carbonates, in general, have been recognized and utilized for millennia. For instance, in ancient Egypt, sodium carbonate, then known as "natron," was extracted from natural deposits and used for various purposes, including mummification, textile manufacturing, and glass production palvifze.com. The Romans, in the first century, prepared compounds like lime (calcium oxide, CaO), and other early calcium compounds included limestone (calcium carbonate, CaCO₃) webelements.com.

The understanding of carbon-containing compounds evolved significantly, with early distinctions made between "organic" compounds believed to originate solely from living things and "inorganic" compounds sciencelearn.org.nz. However, this distinction was challenged and refined with the synthesis of organic compounds from inorganic precursors, such as Friedrich Wöhler's synthesis of urea (B33335) in 1828 sciencelearn.org.nzwikipedia.org. Despite containing carbon, carbonate salts are generally classified as inorganic compounds wikipedia.org.

The broader field of carbonate chemistry has been critical in understanding natural systems, including ocean chemistry, where the carbonate system plays a vital role in regulating pH and CO₂ exchange geomar.denih.govsi.edu. Researchers have developed models to understand the complex interactions within the carbonate system, crucial for studying processes like ocean acidification geomar.denoaa.gov. The geological context also highlights the complexity of multi-element carbonate reservoirs, where their formation and properties are influenced by sedimentary environments and diagenetic processes researchgate.netmdpi.comoup.com.

Evolution of Research Methodologies Applied to this compound Over Time

The characterization of complex compounds like this compound has benefited immensely from the evolution of analytical chemistry methodologies. Early chemical analysis relied on gravimetric and volumetric methods, but modern techniques offer much greater precision and insight into composition and structure.

For carbonaceous fractions, including carbonates, analytical techniques have advanced to include Total Organic Carbon (TOC) analysis and Thermal Optical analysis in Transmittance mode (TOT) mdpi.com. Preliminary characterization of mineral fractions can be performed using Attenuated Total Reflection Fourier-Transformed InfraRed (ATR-FTIR) spectroscopy and Scanning Electron Microscopy coupled with Energy Dispersive X-ray (SEM-EDX) spectroscopy mdpi.com. These methods allow for the identification of carbonates and other constituents, and acidification treatments can be employed to eliminate carbonates for specific analyses mdpi.com.

In the study of complex carbonate systems, particularly in geological contexts, methodologies have evolved to include:

Capillary Pressure Curves : Used to evaluate the pore structure of rocks, reflecting the distribution of pores and throats oup.com.

Flow Units : A classification method where complex carbonate reservoirs are subdivided based on similar pore and throat characteristics oup.com.

Digital Core Analysis and Micro-CT Imaging : These techniques allow for the examination of the voxel-wise evolution of microstructure in carbonate rocks, quantifying changes in pore connectivity and transport properties like permeability and electrical conductivity nih.gov.

Stable Isotope C Analysis : A reliable method for distinguishing and understanding the origin of soil carbonates, though its interpretation can be complex in diverse geological settings and may require coupling with other methods researchgate.net.

These advancements in analytical techniques enable a comprehensive understanding of the chemical composition, physical properties, and structural characteristics of complex multi-element carbonates such as this compound.

Key Milestones in the Academic Understanding of this compound's Chemical Nature

The academic understanding of this compound's chemical nature is primarily defined by its precise molecular formula and structural description as a complex multi-element carbonate vulcanchem.com. While specific historical milestones detailing a progressive academic understanding of this particular compound are not widely published, the very ability to precisely characterize a compound with such a complex composition (C₄H₅CaMg₄NaO₁₆, involving calcium, magnesium, sodium, and multiple carbonate and hydroxide groups) represents a significant achievement in inorganic and analytical chemistry vulcanchem.com.

The identification of its specific components—carbonic acid calcium salt, magnesium carbonate hydroxide, and sodium hydrogen carbonate—points to a detailed understanding of how these elements combine to form a stable, albeit complex, structure vulcanchem.com. The assignment of a unique PubChem CID (3083003) and CAS Number (122965-03-1) signifies its recognition as a distinct chemical entity within global chemical databases vulcanchem.comnih.gov. This level of characterization is a testament to the sophisticated analytical tools and theoretical frameworks developed over time for understanding complex inorganic compounds. The existence of such a precise chemical definition, including its physical properties like boiling point and flash point, indicates that its chemical nature has been thoroughly investigated and documented, even if the historical narrative of that investigation is not widely publicized vulcanchem.com.

Regulatory and Ethical Considerations in Kalmagin Chemical Research

Guidelines for Research Use of Chemical Compounds and Reagents like Kalmagin

The use of chemical compounds and reagents in research laboratories, including this compound, is governed by established guidelines aimed at ensuring safety, purity, and scientific validity. Researchers are generally expected to use pharmaceutical-grade compounds (PGCs) in animal studies whenever available nih.govhku.hk. If non-pharmaceutical grade substances are necessary to achieve scientific objectives or if PGCs are unavailable, a robust scientific justification must be provided nih.govhku.hk. This justification should detail why the non-PGC is required, considering factors such as the absence of an equivalent veterinary or human drug, the need to replicate previous study methods, or specific formulation requirements nih.govhku.hk.

All chemical containers in a laboratory, including those holding this compound, must be accurately and completely identified and clearly labeled, and the integrity of source material labels should be maintained nih.gov. Labels on containers for hazardous chemicals must include chemical identification and appropriate hazard warnings osha.gov. Safety Data Sheets (SDSs), formerly Material Safety Data Sheets (MSDSs), should be readily available for all chemicals on-site, providing crucial information on incompatibilities and handling wa.gov. A Chemical Hygiene Plan (CHP) is essential, outlining proper labeling, safe handling, storage, and disposal of hazardous chemicals wa.gov. For new compounds or known compounds prepared by new or modified methods, researchers are encouraged to provide a Compound Characterization Checklist to establish identity and demonstrate purity acs.org.

Ethical Frameworks for In Vitro and Animal Model Studies Involving this compound

Ethical considerations are paramount when conducting studies involving this compound, particularly in in vitro and animal model systems. These frameworks aim to balance scientific advancement with moral responsibilities.

In Vitro Studies: In vitro studies offer significant ethical advantages, as they align with the principle of avoiding unnecessary human or animal testing nih.gov. They can lead to faster development and reduced costs by providing a direct assessment of product performance nih.gov. The use of in vitro models, such as stem cell toxicology, presents an important opportunity to address ethical and practical challenges associated with animal testing in toxicology hyle.org. These methods are actively being sought as alternatives to animal experiments, especially for determining acute mammalian toxicity, and regulatory frameworks increasingly support their use europa.eu. While in vitro models offer benefits, the development of guidelines addressing potential dual-use applications in biochemical research remains crucial to prevent misuse solubilityofthings.com.

Animal Model Studies: The ethical framework for animal research is primarily guided by the "Three Rs": Replacement, Reduction, and Refinement solubilityofthings.comnuffieldbioethics.orgeuropa.eufrontiersin.org.

Replacement: This principle emphasizes seeking alternatives to the use of live animals whenever possible, such as employing biological models, in vitro studies, or computational simulations solubilityofthings.comeuropa.eufrontiersin.org. The goal is to avoid animal use altogether if scientific objectives can be met through non-animal methods frontiersin.org.

Reduction: When animal use is deemed necessary, researchers must optimize study designs to minimize the number of animals required without compromising the scientific integrity or statistical validity of the research solubilityofthings.comeuropa.eufrontiersin.org. This includes careful experimental design and statistical power analysis.

Refinement: This involves modifying any procedures or practices, from the animal's birth until its death, to minimize suffering and enhance its well-being solubilityofthings.comeuropa.eu. This can include improved housing, pain management, and moving to less sentient species when appropriate europa.eu.

For studies involving this compound in animal models, researchers are ethically obligated to establish that the potential benefits of their studies outweigh any harm inflicted on the animals solubilityofthings.comnews-medical.net. Justification for animal use is critical, and alternatives should be explored before resorting to animal testing solubilityofthings.com. While current regulatory frameworks for approving chemical products and medicines often require animal tests, there is a strong international push to promote and accept alternative methods to reduce animal use europa.eunuffieldbioethics.orgeuropa.eu. The ethical debate surrounding animal sentience and moral status continues to shape policies and practices in this field frontiersin.orgnews-medical.net.

Best Practices for Handling and Disposal of this compound in Research Laboratories

Effective management of this compound and other chemical compounds in research laboratories requires adherence to best practices for handling and disposal to ensure safety and environmental protection. A fundamental principle is to formulate a plan for the disposal of all waste, hazardous and non-hazardous, before commencing any activity nih.gov.

Handling and Storage:

Chemicals should be separated and stored according to their hazard category and compatibility to prevent dangerous reactions osha.govwa.govvumc.org.

Storage cabinets and cupboards should be labeled with the hazard class of the stored materials wa.gov.

Chemicals should not be stored above eye level, above sinks, on top of cabinets, in fume hoods when not in use, or on the floor osha.govwa.gov.

Flammable liquids, including any solutions of this compound, should be kept in the smallest practical volume, worked with inside a chemical fume hood, and returned to approved flammable storage cabinets northwestern.edu.

Secondary containment devices should be used as necessary to prevent spills from reaching drains osha.govvumc.org.

Maintaining an active inventory of all hazardous materials, potentially using chemical inventory and tracking software, helps reduce excess waste, prevent duplicate orders, and minimize disposal of expired products wa.govnorthwestern.edu.

Waste Management and Disposal:

Waste materials should be collected and stored at or near the point of generation, under the control of laboratory personnel nih.govosha.gov.

Waste containers must be clearly labeled with the contents and accumulation start date, and kept sealed when not in use nih.govosha.govnorthwestern.edu.

Containers must be made of material compatible with the waste and be intact with no holes or corrosion wa.govnorthwestern.edu.

Training for lab personnel on proper waste handling, storage, labeling, and disposal procedures is crucial, including spill response vumc.orgnorthwestern.edu.

Waste minimization is a key strategy, encompassing pollution prevention, source reduction (e.g., reducing the scale of operations, substituting less hazardous chemicals), and reusing or redistributing surplus chemicals nih.govwa.govnorthwestern.edu.

Inappropriate disposal, such as discharging hazardous wastes into sanitary sewers or evaporating chemicals, is strictly forbidden vumc.orgnorthwestern.edu. Empty containers that held acute hazardous waste must be triple-rinsed before disposal as regular trash, and labels should be defaced vumc.org.

Compliance with Chemical Registration and Inventory Regulations for Research-Use Compounds

Compliance with chemical registration and inventory regulations is essential for managing the risks associated with chemical substances like this compound, particularly in research settings. These regulations aim to collect information on chemicals to assess and manage their potential hazards.

Many countries and regions maintain national chemical inventories, such as the Inventory of Existing Chemical Substances in China (IECSC) or the Taiwan Chemical Substance Inventory (TCSI), which define existing chemicals and mandate registration for new substances erm.com. Regulations like the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) apply broadly to chemical substances, requiring companies to identify and manage risks, demonstrate safe use, and communicate risk management measures to users europa.eu. REACH also promotes alternative methods for hazard assessment to reduce animal testing europa.eunih.gov.

A significant aspect for research-use compounds is the concept of a "research and development (R&D) exemption" in certain regulatory frameworks. For instance, under Section 5(h)(3) of the Toxic Substances Control Act (TSCA) in the United States, manufacturers and processors may be exempt from certain notice requirements if they produce or process substances "only in small quantities solely for the purposes of scientific experimentation or analysis, or chemical research on, or analysis of such substance, or another substance, including such research or analysis for the development of a product" chemicalsframework.orgepa.gov. However, even with an R&D exemption, if a company distributes an R&D substance outside its employ, it must notify that the use is for R&D only and provide notice of any health risk epa.gov. The burden of proving eligibility for this exemption rests with the claimant epa.gov. Some national chemical management laws, such as Brazil's proposed PL 6120/2019, explicitly exempt chemicals specifically used for research purposes from certain declaration requirements cirs-group.com.

The unambiguous identification of chemical substances is crucial for regulatory applications, and CAS Registry Numbers (CAS RNs) serve as unique identifiers relied upon by governmental agencies worldwide cas.org. PubChem CIDs also provide a standardized way to identify compounds and access related information.

Future Perspectives and Emerging Avenues in Kalmagin Chemical Research

Advancements in Synthetic Chemistry for Kalmagin and its Novel Derivatives

Future advancements in the synthetic chemistry of this compound are anticipated to focus on achieving greater control over its structural composition and morphology. Given its description as a mixture of various carbonate and hydroxide (B78521) salts, precise control over co-precipitation conditions, such as pH, temperature, reactant concentration, and order of addition, could lead to more homogeneous or structurally defined forms of this compound. Research may explore templated synthesis, employing soft or hard templates to direct the crystallization and assembly of its constituent ions into specific architectures, potentially yielding novel polymorphs or nanostructured materials.

Furthermore, the development of novel derivatives of this compound presents a significant frontier. This could involve modifying the ratio of its constituent salts or incorporating other metal ions or organic ligands to create hybrid materials. For instance, researchers might investigate solvothermal or hydrothermal synthesis methods to produce crystalline forms with enhanced stability or tailored solubility profiles. The strategic design of derivatives could aim to alter its surface chemistry, enabling its integration into composite materials or facilitating specific chemical interactions. The exploration of mechanochemical synthesis could also offer a solvent-free or low-solvent approach to prepare this compound and its variants, potentially leading to more environmentally benign synthetic pathways.

Innovations in Analytical Techniques for Ultra-Trace this compound Detection and Quantification

The accurate and sensitive detection and quantification of this compound, especially at ultra-trace levels, will be crucial for understanding its behavior in various chemical systems and potential applications. Innovations in analytical techniques are expected to enhance both the sensitivity and selectivity of this compound analysis. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) will remain a cornerstone for elemental analysis, providing highly sensitive quantification of calcium, magnesium, and sodium components. However, advancements in hyphenated techniques, such as Capillary Electrophoresis-ICP-MS or Ion Chromatography-ICP-MS, could enable the speciation of its individual ionic components within complex matrices.

New Frontiers in Computational Chemistry for this compound-Related Systems

Computational chemistry is poised to play a transformative role in understanding and predicting the properties of this compound and its related systems. Density Functional Theory (DFT) calculations will be instrumental in elucidating the electronic structure, bonding characteristics, and thermodynamic stability of this compound's complex multi-component system. These studies can provide insights into the preferred coordination environments of Ca²⁺, Mg²⁺, and Na⁺ ions within the carbonate and hydroxide frameworks.

Molecular dynamics (MD) simulations will be invaluable for exploring the dynamic behavior of this compound in different environments, such as aqueous solutions, enabling the prediction of its solubility, dissolution kinetics, and interactions with various solvents or surfaces. Furthermore, computational approaches can be employed to screen potential modifications or substitutions to the this compound structure, predicting the properties of hypothetical derivatives before experimental synthesis. Machine learning algorithms, trained on existing inorganic compound databases, could be utilized for high-throughput screening of potential applications or for predicting novel synthetic routes, accelerating the discovery process for this compound-based materials.

Potential for this compound as a Chemical Probe in Systems Chemistry and Materials Science

The unique multi-elemental composition of this compound, incorporating calcium, magnesium, and sodium alongside carbonate and hydroxide functionalities, positions it as a promising candidate for exploration as a chemical probe in systems chemistry and materials science. In systems chemistry, this compound could serve as a model system for studying complex inorganic self-assembly processes, particularly in the context of biomineralization or the formation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.